1,3,5-Trichloro-2-propoxybenzene
Description
Contextualization of 1,3,5-Trichloro-2-propoxybenzene in Contemporary Chemical Science
This compound is a halogenated aromatic ether whose specific properties and applications remain largely uncharacterized in scientific literature. It belongs to a broader class of chlorinated aromatic compounds, which are of significant interest due to their widespread use and environmental persistence. nih.govchromatographyonline.com Many halogenated organic compounds (HOCs) have been utilized in industrial, agricultural, and consumer products, leading to their global distribution. nih.gov The study of compounds like this compound is contextualized by the need to understand the structure-activity relationships, environmental fate, and potential utility of the vast number of possible halogenated congeners. Its structure is closely related to more studied compounds such as 1,3,5-Trichloro-2-methoxybenzene (2,4,6-Trichloroanisole), a known environmental compound contributing to off-flavors in water and food. researchgate.net By examining this propoxy derivative, researchers can elucidate how the change from a methoxy (B1213986) to a propoxy group influences the compound's physicochemical properties, such as steric hindrance, lipophilicity, and molecular conformation, which in turn affect its behavior and potential applications.
Overview of Halogenated Aryl Ethers: Structural Significance and Research Trajectories
Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two aryl or an aryl and an alkyl group) and one or more halogen atoms bonded to the aromatic ring(s). nih.gov The presence and position of the halogen substituents significantly influence the molecule's chemical reactivity, polarity, and three-dimensional structure. For example, in ortho-substituted chlorinated anisoles, bulky chlorine atoms force the alkoxy group out of the plane of the benzene (B151609) ring, a conformational change that can dramatically alter its interaction with biological systems and its chemical properties. researchgate.net
Research into halogenated aryl ethers follows several key trajectories. A significant area of focus is their role as environmental pollutants. Polychlorinated diphenyl ethers (PCDEs), for instance, are recognized as persistent, bioaccumulative, and capable of long-range environmental transport. nih.gov Consequently, studies on their environmental fate, metabolism, and toxicology are crucial. Another major research avenue is in synthetic chemistry, where these compounds serve as versatile intermediates for producing more complex molecules, including pharmaceuticals and agrochemicals. francis-press.comnbinno.com The Williamson ether synthesis remains a cornerstone for their preparation, typically involving the reaction of a halogenated phenol (B47542) with an alkyl halide. wikipedia.orgbyjus.com
Historical Perspectives on Synthesis and Characterization of Related Chlorinated Aromatic Compounds
The synthesis of chlorinated aromatic compounds has been a fundamental aspect of organic chemistry for over a century. Early methods focused on direct electrophilic chlorination of aromatic hydrocarbons, often using molecular chlorine in the presence of a Lewis acid catalyst like ferric chloride. researchgate.net This approach, while effective, can sometimes lead to mixtures of isomers and varying degrees of chlorination. Over time, more controlled and selective methods were developed. For instance, the chlorination of aromatic compounds with electron-donating groups, such as phenols, was refined using systems like cupric chloride in aqueous hydrochloric acid to improve regioselectivity. google.comgoogle.com
For symmetrically substituted compounds like the 1,3,5-trichloroaromatic core, specific multi-step syntheses were established. A well-documented route to 1,3,5-trichlorobenzene (B151690) involves the diazotization of 2,4,6-trichloroaniline. This precursor is itself prepared via the exhaustive chlorination of aniline (B41778). The development of these methods was driven by the need for specific isomers as building blocks for dyes, pesticides, and other specialty chemicals. The characterization of these compounds evolved alongside analytical chemistry, from classical methods like melting point and elemental analysis to modern spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), which provide unambiguous structural confirmation. nist.govnist.gov
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for halogenated aromatic ethers is diverse, encompassing environmental science, materials chemistry, and synthetic methodology. However, specific research on this compound is conspicuously absent. While its analogue, 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, is known as a key intermediate in the synthesis of the fungicide Prochloraz, the propoxy variant has not been similarly exploited or studied. nbinno.com
This lack of specific data presents several unaddressed questions:
Fundamental Properties: What are the precise physicochemical properties of this compound, including its melting point, boiling point, solubility, and spectroscopic data?
Molecular Structure: What is its solid-state conformation? Does the larger propoxy group, compared to the methoxy group in 2,4,6-trichloroanisole, introduce significant changes to the dihedral angle between the ether group and the aromatic ring? researchgate.net
Synthesis: While a Williamson ether synthesis from 2,4,6-trichlorophenol and a propyl halide is the most probable synthetic route, what are the optimal conditions to achieve a high yield of this specific ether? francis-press.comfrancis-press.com
Reactivity: How does the propoxy group influence the reactivity of the aromatic ring or the potential for reactions at the alkyl chain?
Environmental Profile: What is its potential for environmental persistence, bioaccumulation, and degradation? Its increased lipophilicity compared to the methoxy analogue suggests it could have different environmental behavior. vu.nlresearchgate.net
The following table provides a comparison of known properties of related compounds, highlighting the data gap for this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Properties |
|---|---|---|---|
| This compound | C₉H₉Cl₃O | 239.52 (Calculated) | Properties not experimentally determined. |
| 1,3,5-Trichloro-2-methoxybenzene | C₇H₅Cl₃O | 211.47 | Melting Point: 60-62 °C. Known environmental contaminant. researchgate.netnist.gov |
| 1,3,5-Trichloro-2-methylbenzene | C₇H₅Cl₃ | 195.48 | Density data available. nih.gov |
| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | Melting Point: 63-64 °C. Used as a chemical intermediate. |
Scope, Objectives, and Significance of Proposed Research Directions for this compound
Given the significant knowledge gaps, future research on this compound should be directed toward a comprehensive chemical and physical characterization.
Scope: The research should encompass the synthesis, purification, structural elucidation, and preliminary reactivity and property screening of the title compound.
Objectives:
Develop an Optimized Synthesis: To establish an efficient and scalable synthesis protocol, likely based on the Williamson ether synthesis, and to fully characterize the resulting product to confirm its identity and purity. wikipedia.org
Complete Spectroscopic and Structural Analysis: To obtain a full dataset of spectroscopic information (¹H NMR, ¹³C NMR, MS, IR) and to determine its single-crystal X-ray structure. This will provide definitive proof of its structure and offer insights into its solid-state packing and conformation. researchgate.net
Investigate Physicochemical Properties: To experimentally determine key properties such as melting point, boiling point, solubility in various solvents, and lipophilicity (log P).
Explore Preliminary Reactivity: To investigate its stability and potential for further functionalization, for example, through reactions involving the aromatic ring or the propoxy side chain.
Significance: This foundational research will fill a void in the chemical literature, providing valuable data for chemists in various fields. The detailed characterization will allow for its unambiguous identification in environmental or industrial samples. Understanding its properties will enable structure-property relationship studies within the class of halogenated aromatic ethers, potentially leading to the rational design of new functional molecules for materials science or as chemical intermediates. Furthermore, this work will provide the necessary groundwork for future studies into its environmental fate and toxicological profile. acs.orgresearchgate.net
The following table outlines potential synthetic routes for preparing chlorinated aromatic ethers.
| Reaction Name | Reactants | General Description | Applicability |
|---|---|---|---|
| Williamson Ether Synthesis | Alkoxide (e.g., Sodium 2,4,6-trichlorophenoxide) + Alkyl Halide (e.g., 1-Bromopropane) | An Sₙ2 reaction where an alkoxide ion displaces a halide from an alkyl halide to form an ether. masterorganicchemistry.com | Widely used for both symmetrical and asymmetrical ethers. Best with primary alkyl halides. byjus.com |
| Electrophilic Aromatic Halogenation | Aromatic Compound + Halogenating Agent (e.g., Cl₂) + Lewis Acid (e.g., FeCl₃) | Direct introduction of halogen atoms onto an aromatic ring. researchgate.net | Used to prepare the chlorinated aromatic core (e.g., chlorination of phenol or benzene). |
| Ullmann Condensation | Aryl Halide + Alcohol + Copper Catalyst | A copper-catalyzed reaction to form diaryl ethers or alkyl aryl ethers. Often requires activated aryl halides. | Useful for sterically hindered substrates or when the Williamson route is not feasible. |
| Sandmeyer-type Reaction | Aryl Diazonium Salt + Halide Source | Conversion of an amino group on an aromatic ring to a halogen via a diazonium intermediate. | A standard method for introducing halogens at specific positions, as in the synthesis of 1,3,5-trichlorobenzene from 2,4,6-trichloroaniline. |
Properties
IUPAC Name |
1,3,5-trichloro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUGQUBGFTFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Structural Elucidation of 1,3,5 Trichloro 2 Propoxybenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3,5-Trichloro-2-propoxybenzene, providing detailed information about the chemical environment of each proton and carbon atom.
While a standard one-dimensional (1D) ¹H NMR spectrum provides initial information on the types and numbers of protons, multi-dimensional NMR techniques are crucial for assembling the complete molecular puzzle.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The two equivalent aromatic protons (H-4 and H-6) would appear as a singlet, a consequence of the molecule's symmetry. The propoxy group protons would present as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (OCH₂) group attached to the ether oxygen.
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the aliphatic carbons of the propoxy group. Due to symmetry, the aromatic region will show four distinct signals: one for the carbon bearing the propoxy group (C-2), one for the two carbons bearing chlorine atoms adjacent to the propoxy group (C-1 and C-5), one for the carbon with the third chlorine atom (C-3), and one for the two unsubstituted aromatic carbons (C-4 and C-6). The propoxy group will show three distinct signals.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent methylene groups of the propoxy chain, confirming their connectivity. Specifically, the OCH₂ protons would show a cross-peak with the central CH₂ protons, which in turn would show a cross-peak with the terminal CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign each carbon signal to its attached proton(s). For instance, the aromatic proton singlet would correlate with the C-4/C-6 carbon signal, and the various proton signals of the propoxy group would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework. Key HMBC correlations would include:
Correlations from the OCH₂ protons of the propoxy group to the aromatic carbon C-2, confirming the ether linkage.
Correlations from the aromatic protons (H-4/H-6) to the surrounding chlorinated and non-chlorinated aromatic carbons (C-2, C-3, C-5), verifying the substitution pattern on the benzene (B151609) ring.
| Predicted ¹H NMR Data for this compound | ||
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H-4, H-6 | ~ 7.3 | s (singlet) |
| O-CH ₂-CH₂-CH₃ | ~ 4.0 | t (triplet) |
| O-CH₂-CH ₂-CH₃ | ~ 1.9 | sextet |
| O-CH₂-CH₂-CH ₃ | ~ 1.1 | t (triplet) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C -Cl | ~ 130-135 |
| Aromatic C -H | ~ 128 |
| Aromatic C -O | ~ 155 |
| O -CH₂-CH₂-CH₃ | ~ 75 |
| O-C H₂-CH₂-CH₃ | ~ 22 |
| O-CH₂-CH₂-C H₃ | ~ 10 |
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and packing of this compound in its solid form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal lattice environments. For amorphous forms, where long-range order is absent, ssNMR can provide information on the distribution of local molecular environments.
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the [M]⁺ ion of C₉H₉Cl₃O can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule and helps to elucidate its fragmentation pathways. For this compound, key fragmentation events would likely include:
Loss of the propyl group (C₃H₇) to form a trichlorophenoxy radical cation.
Cleavage of the ether bond with charge retention on the propyl fragment.
Sequential loss of chlorine atoms from the aromatic ring.
Fragmentation of the propoxy chain, such as the loss of an ethene molecule.
| Predicted Key MS/MS Fragments for this compound | |
| Fragment Ion | Proposed Structure |
| [M - C₃H₇]⁺ | Trichlorophenoxy cation |
| [M - OC₃H₇]⁺ | Trichlorophenyl cation |
| [C₃H₇]⁺ | Propyl cation |
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) can be used to analyze the specific distribution of chlorine isotopes (³⁵Cl and ³⁷Cl) in the molecular ion of this compound. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule containing three chlorine atoms, there will be a characteristic isotopic pattern for the molecular ion cluster (M, M+2, M+4, M+6) based on the statistical probability of incorporating different combinations of these isotopes. The precise measurement of the relative abundances of these isotopologues can serve as a highly specific fingerprint for the compound. bldpharm.comboroncore.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, specific vibrational modes would be characteristic of the substituted benzene ring and the propoxy side chain.
Expected vibrational frequencies for key functional groups in this compound would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: Arising from the propoxy group, these would appear in the 2960-2850 cm⁻¹ range.
C-O-C stretching: The ether linkage would produce strong bands in the 1260-1000 cm⁻¹ region.
C-Cl stretching: These vibrations are expected in the 1100-800 cm⁻¹ range.
Aromatic C=C stretching: Bands for the benzene ring would be found around 1600-1400 cm⁻¹.
Analysis of the gas-phase infrared spectrum of the closely related 1,3,5-trichloro-2-methoxybenzene provides insight into the expected spectral features of the propoxy derivative. nist.gov The conformational flexibility of the propoxy group in this compound, particularly rotation around the C-O bonds, would likely result in a more complex spectrum compared to its methoxy (B1213986) counterpart. Variations in the position and intensity of certain bands with changes in temperature or solvent could provide valuable information about the conformational isomers present at equilibrium.
Table 1: Predicted FTIR and Raman Vibrational Modes for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (propoxy) | 2960-2850 | Asymmetric and Symmetric Stretching |
| Aromatic C=C | 1600-1400 | Ring Stretching |
| C-O-C (ether) | 1260-1000 | Asymmetric and Symmetric Stretching |
| C-Cl | 1100-800 | Stretching |
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, extensive data exists for 1,3,5-trichloro-2-methoxybenzene, which can be used to predict the structural features of the propoxy analog. nih.govresearchgate.net
The crystal structure of 1,3,5-trichloro-2-methoxybenzene reveals significant steric hindrance between the ortho-chloro substituents and the methoxy group. nih.govresearchgate.net This steric repulsion forces the methoxy group out of the plane of the benzene ring, resulting in a dihedral angle of 84.11(13)° between the plane of the aromatic ring and the C-O-C plane of the methoxy group. nih.gov
A similar, if not more pronounced, conformational behavior would be anticipated for this compound. The bulkier propoxy group would also be expected to be rotated out of the plane of the benzene ring due to the steric pressure from the flanking chlorine atoms. The torsion angles defining the conformation of the propoxy chain itself (O-C-C-C) would be an additional area of interest, with the molecule likely adopting a conformation that minimizes steric clashes.
Table 2: Crystallographic Data for the Analogous Compound 1,3,5-Trichloro-2-methoxybenzene
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 14.7538 (5) | nih.gov |
| b (Å) | 3.9846 (2) | nih.gov |
| c (Å) | 15.4810 (7) | nih.gov |
| β (°) | 115.5031 (19) | nih.gov |
| Volume (ų) | 821.42 (6) | nih.gov |
| Dihedral Angle (Ring vs. Methoxy) | 84.11 (13)° | nih.gov |
The way molecules pack in a crystal lattice is governed by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and potentially weak hydrogen bonds. In the case of this compound, the chlorine atoms and the ether oxygen would be key players in directing the crystal packing.
Chemical Reactivity and Transformation Mechanisms of 1,3,5 Trichloro 2 Propoxybenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogen Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In the case of 1,3,5-trichloro-2-propoxybenzene, the three chlorine atoms act as leaving groups and, along with the benzene (B151609) ring, create an electron-poor (electrophilic) aromatic system, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com
Common nucleophiles that can participate in SNAr reactions with this compound include hydroxide (B78521) ions, alkoxides, and amines. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing chlorine atoms. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
The propoxy group, being an electron-donating group, has a significant influence on the reactivity and regioselectivity of SNAr reactions. While the chlorine atoms strongly activate the ring towards nucleophilic attack, the electron-donating nature of the propoxy group can have a deactivating effect. However, its primary influence is on the position of nucleophilic attack.
The propoxy group directs incoming nucleophiles to the ortho and para positions relative to itself. In this compound, the chlorine atoms are located at positions that are ortho and para to the propoxy group. This alignment enhances the reactivity at these specific halogen centers. The electron-donating resonance effect of the propoxy group helps to stabilize the transition state leading to substitution at these positions.
Electrophilic Aromatic Substitution Reactions on the Chlorinated Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.commsu.edu However, the benzene ring of this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the three chlorine atoms. uci.edu These deactivating groups make the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. uci.edu
While the propoxy group is an activating group and an ortho, para-director, its activating effect is likely outweighed by the cumulative deactivating effect of the three chlorine atoms. uci.edu Therefore, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be required to achieve electrophilic substitution. msu.edu If a reaction were to occur, the propoxy group would direct the incoming electrophile to the available ortho and para positions, which are already occupied by chlorine atoms. Substitution at the remaining unsubstituted carbon atom (position 4 or 6) would be highly disfavored due to the strong deactivation of the ring.
Oxidative and Reductive Transformations of the Aromatic and Propoxy Moieties
The structural components of this compound are susceptible to both oxidative and reductive transformations.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. This transformation would likely require strong oxidizing agents. The aromatic ring itself is generally resistant to oxidation due to its inherent stability, but under harsh conditions, it could be degraded.
Reduction: The chlorine atoms on the aromatic ring can be removed through reduction, leading to the formation of less chlorinated derivatives. This can be achieved using various reducing agents, such as catalytic hydrogenation. The complete reduction would yield 2-propoxybenzene.
Free Radical Reactions and Atmospheric Chemistry of Chlorinated Ethers
In the atmosphere, chlorinated ethers can undergo degradation initiated by free radicals, such as hydroxyl radicals (•OH) and chlorine atoms (•Cl). lu.selibretexts.orgmasterorganicchemistry.com These reactions are significant in determining the atmospheric lifetime and environmental impact of such compounds. lu.se
The primary atmospheric loss process for many organic compounds is their reaction with the hydroxyl radical (•OH). researchgate.netrsc.org For chlorinated ethers, reaction with chlorine atoms can also be a significant degradation pathway, especially in marine or polluted industrial areas where Cl atom concentrations are elevated. lu.se
The rate of these reactions is crucial for determining the atmospheric lifetime of the compound. The reaction of •OH radicals with aromatic compounds can proceed via addition to the aromatic ring or by hydrogen abstraction from the alkyl side chain. rsc.org In the case of this compound, H-atom abstraction from the propoxy group is a likely pathway.
While specific kinetic data for the reaction of this compound with •OH radicals or Cl atoms are not available in the searched literature, studies on similar compounds provide insights. For example, the rate constant for the reaction of 1,3,5-trimethylbenzene with •OH radicals has been determined, and the primary reaction pathways involve both •OH addition to the ring and H-atom abstraction from the methyl groups. rsc.orgkaust.edu.sa For ethers, the H-atoms on the carbon adjacent to the oxygen are particularly susceptible to abstraction.
The atmospheric lifetime (τ) of an organic compound with respect to reaction with an oxidant (X) can be estimated using the following equation:
τ = 1 / (k * [X])
where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant. Given the reactivity of similar aromatic ethers, it is expected that this compound would have a relatively short atmospheric lifetime due to its reactions with •OH radicals and potentially Cl atoms.
Computational and Theoretical Investigations of 1,3,5 Trichloro 2 Propoxybenzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are indispensable tools for probing the fundamental properties of molecules at the electronic level. mpg.deyoutube.com Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them ideal for studying medium-sized organic molecules like 1,3,5-trichloro-2-propoxybenzene. researchgate.net Such calculations can elucidate geometric parameters, electronic structure, and molecular energetics. youtube.com
The electronic character of this compound is governed by the interplay between the electron-withdrawing chloro groups and the electron-donating propoxy group. DFT calculations would be employed to precisely map this influence.
Electronic Density and Charge Distribution: The three chlorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. Conversely, the oxygen atom of the propoxy group donates electron density to the ring through resonance. This push-pull relationship creates a complex and polarized electronic environment. A Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges, revealing significant negative charges on the chlorine and oxygen atoms and a net positive charge on the carbon atoms attached to them. The electrostatic potential map would visualize these regions, showing electron-rich (negative potential) areas around the heteroatoms and electron-poor (positive potential) areas around the aromatic protons and the hydrogen atoms of the propoxy group. youtube.com
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom, reflecting the sites most susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic ring and the C-Cl bonds, indicating the regions susceptible to nucleophilic attack or reduction. The energy gap between the HOMO and LUMO determines the molecule's kinetic stability and electronic excitation properties.
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Characteristic | Theoretical Basis |
|---|---|---|
| HOMO | Localized on the aromatic ring and ether oxygen. | The π-system of the benzene and the lone pairs of the oxygen are the highest energy electrons. |
| LUMO | Distributed over the C-Cl σ* antibonding orbitals and the ring's π* system. | The electronegative chlorine atoms create low-energy antibonding orbitals. |
| HOMO-LUMO Gap | Moderate; influences chemical reactivity and spectral properties. | The combination of donating and withdrawing groups tunes the frontier orbital energies. |
| Electrostatic Potential | Negative potential around Cl and O atoms; Positive potential on aromatic H's. | Reflects the high electronegativity of chlorine and oxygen. |
| Dipole Moment | Non-zero, significant magnitude due to asymmetric substitution. | Vector sum of individual bond dipoles (C-Cl, C-O, C-H). |
The most significant structural feature of this compound is the steric hindrance imposed by the two chlorine atoms at positions 1 and 3 (ortho to the propoxy group). This steric clash dictates the molecule's preferred conformation.
Ring-Propoxy Torsion: Crystallographic studies on the analogous compound, 1,3,5-trichloro-2-methoxybenzene, show that the methoxy (B1213986) group is forced to rotate significantly out of the plane of the benzene ring. researchgate.netresearchgate.net The dihedral angle (C-C-O-C) is reported to be approximately 84.11°. researchgate.netresearchgate.net A similar, if not more pronounced, out-of-plane rotation is expected for the bulkier propoxy group in this compound to minimize van der Waals repulsion with the ortho-chlorine atoms. mdpi.com
Propoxy Chain Conformation: The propoxy chain itself has rotational freedom around the O-CH₂ and CH₂-CH₂ bonds. This leads to different conformers, such as anti (dihedral angle ~180°) and gauche (dihedral angle ~±60°) arrangements.
A potential energy surface (PES) map, generated by systematically varying these key dihedral angles in a series of DFT calculations, would identify the global minimum energy conformation and the energy barriers to rotation between different conformers. mdpi.com Such studies would likely show a high rotational barrier for the entire propoxy group around the C(ring)-O bond, a phenomenon known as atropisomerism. mdpi.com
Table 2: Predicted and Analogous Structural Parameters for this compound
| Parameter | Expected/Analogous Value | Rationale/Reference |
|---|---|---|
| C(2)-O-C(propoxy) Dihedral Angle | ~80-90° | Steric hindrance from ortho-chlorines. Value for methoxy analog is ~84°. researchgate.netresearchgate.net |
| C(Aromatic)-O Bond Length | ~1.37 Å | Typical for phenyl ethers. |
| O-C(Propoxy) Bond Length | ~1.44 Å | Typical for alkyl ethers. |
| C(Aromatic)-Cl Bond Length | ~1.73 Å | Typical for chlorobenzenes. |
| Rotational Energy Barrier (C(ring)-O) | High | Significant steric clash between the propoxy group and ortho-chlorines. mdpi.com |
Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts.
¹H NMR: The aromatic protons are expected in the typical aromatic region (~7.0-7.5 ppm). The protons on the methylene (B1212753) group attached to the oxygen (-O-CH₂-) would be deshielded and appear around 3.5-4.5 ppm. pressbooks.publibretexts.org The other methylene and methyl protons of the propoxy group would appear further upfield.
¹³C NMR: The carbon atoms of the benzene ring would show distinct signals, with the carbon attached to the oxygen (C2) being the most downfield shifted (~150-160 ppm). The carbons bearing chlorine atoms would also be downfield, while the other aromatic carbons would be further upfield. The carbons of the propoxy group would appear in the alkane region, with the carbon bonded to oxygen absorbing around 60-80 ppm. pressbooks.publibretexts.org
IR Frequencies: DFT calculations can compute vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. For this compound, key predicted absorptions would include the C-H stretching of the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹). The most characteristic vibrations for the ether linkage would be the asymmetric and symmetric C-O-C stretches, expected in the 1050-1250 cm⁻¹ region. pressbooks.publibretexts.org Strong absorptions corresponding to C-Cl stretching would be found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range/Value | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 7.5 ppm | Standard aromatic region. |
| -O-CH ₂-CH₂-CH₃ | 3.5 - 4.5 ppm | Deshielding by adjacent oxygen atom. libretexts.org | |
| -O-CH₂-CH ₂-CH₃ | 1.6 - 2.0 ppm | Standard methylene region. | |
| -O-CH₂-CH₂-CH ₃ | 0.9 - 1.2 ppm | Standard methyl region. | |
| ¹³C NMR | C-O (Aromatic) | 150 - 160 ppm | Deshielding by oxygen. |
| C-Cl (Aromatic) | 130 - 140 ppm | Deshielding by chlorine. | |
| -O-C H₂- | 60 - 80 ppm | Deshielding by adjacent oxygen atom. libretexts.org | |
| IR | Ar-H Stretch | >3000 cm⁻¹ | Aromatic C-H bond vibration. |
| Alkyl-H Stretch | <3000 cm⁻¹ | Alkyl C-H bond vibration. | |
| C-O-C Stretch | 1050 - 1250 cm⁻¹ | Characteristic strong ether bands. pressbooks.pub | |
| C-Cl Stretch | <800 cm⁻¹ | Carbon-chlorine bond vibration. |
Reaction Pathway Modeling and Transition State Characterization for Synthetic and Degradation Processes
DFT is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. nih.gov
For this compound, this approach could be used to model:
Synthesis: The Williamson ether synthesis is a likely route to this compound. Modeling could elucidate the transition state of the nucleophilic attack of a propoxide ion on 1,3,5-trichlorobenzene (B151690), although substitution on an activated ring might be more feasible.
Degradation: Potential degradation pathways include ether cleavage and dehalogenation.
Ether Cleavage: Under strong acidic conditions (e.g., HBr, HI), the ether oxygen would be protonated, forming a good leaving group. libretexts.org The subsequent cleavage could proceed via an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com Given that the oxygen is attached to a primary carbon on one side and an sp²-hybridized aromatic carbon on the other, the reaction would likely involve an Sₙ2 attack by the halide on the primary carbon of the propoxy group. libretexts.orgyoutube.com Transition state calculations would confirm this pathway and determine its activation energy.
Dehalogenation: The removal of chlorine atoms is a key environmental degradation process for polychlorinated compounds. taylorfrancis.com Theoretical modeling could investigate the energetics of reductive dehalogenation pathways, identifying which chlorine atom is most susceptible to removal and the mechanism involved.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.gov
For this compound, MD simulations could provide insights into:
Solvation: How water or organic solvent molecules arrange around the solute molecule, forming a solvation shell. This is critical for understanding its solubility and partitioning behavior.
Conformational Dynamics: While DFT can find energy minima, MD shows how the molecule dynamically samples different conformations in solution at a given temperature. This would reveal the flexibility of the propoxy chain and the dynamics of its rotation.
Intermolecular Interactions: MD can model the aggregation of molecules, providing information on how this compound molecules might interact with each other or with other solutes in a mixture. This is particularly relevant for understanding its physical properties and its behavior in complex environmental or biological matrices.
Advanced Theoretical Approaches for Understanding Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). rsc.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Cl bond. nih.gov
This compound has multiple sites that could participate in halogen bonding:
As a Halogen Bond Donor: The three chlorine atoms can act as halogen bond donors, interacting with Lewis bases such as water, carbonyls, or nitrogen heterocycles.
As a Halogen Bond Acceptor: The ether oxygen, with its lone pairs, and the π-system of the aromatic ring can act as halogen bond acceptors. researchgate.netchemistryviews.org
Advanced computational analysis, combining DFT with methods like the Quantum Theory of Atoms in Molecules (QTAIM), would be used to identify and characterize these potential interactions. Calculations could determine the geometries and interaction energies of halogen bonds between this compound and various partner molecules, predicting their strength and importance in supramolecular chemistry and biological contexts. nih.gov
Environmental Transformations and Abiotic/biotic Degradation Pathways of 1,3,5 Trichloro 2 Propoxybenzene
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, the breakdown of compounds by light, is a potentially significant transformation pathway for 1,3,5-Trichloro-2-propoxybenzene in both aquatic and atmospheric environments. In the atmosphere, vapor-phase trichlorobenzenes are primarily removed through reactions with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for 1,3,5-trichlorobenzene (B151690), due to its reaction with hydroxyl radicals, is approximately 16 days. cdc.gov Direct photolysis by sunlight is not expected to be a major degradation pathway. cdc.gov
In aquatic systems, direct photolysis of trichlorobenzenes is also generally considered a slow process. However, the presence of photosensitizing agents, such as humic substances found in natural waters, can facilitate photoreductive dechlorination. cdc.gov This process involves the absorption of light by the sensitizer, which then transfers energy to the chlorinated compound, leading to the cleavage of carbon-chlorine bonds. For 1,3,5-trichlorobenzene, this could result in the formation of dichlorinated and monochlorinated benzene (B151609) derivatives.
Hydrolytic Stability and Degradation Product Identification
Hydrolysis, the reaction with water, is generally not considered a significant environmental fate process for trichlorobenzenes due to the stability of the aryl-chloride bond under typical environmental conditions. nih.govwho.int Similarly, the ether linkage in aryl ethers can be resistant to hydrolysis. acs.org Therefore, this compound is expected to be hydrolytically stable in the environment. Should hydrolysis of the ether bond occur, the likely degradation products would be 1,3,5-trichlorophenol and propanol (B110389).
Biotic Degradation by Microbial Systems
The microbial degradation of chlorinated aromatic compounds is a key process in their environmental removal. The rate and extent of biodegradation are highly dependent on the degree of chlorination and the presence of specific microbial populations with the necessary enzymatic capabilities.
Characterization of Microbial Transformation Pathways under Aerobic and Anaerobic Conditions
The biodegradation of trichlorobenzenes is generally slow, with the rate decreasing as the number of chlorine atoms on the benzene ring increases. cdc.gov
Under aerobic conditions , the degradation of 1,3,5-trichlorobenzene has been observed to be limited. Some studies have reported no degradation under aerobic conditions, while others have shown that enriched microbial cultures isolated from contaminated soils can degrade it. cdc.govnih.gov For instance, both 1,2,3- and 1,3,5-trichlorobenzene were degraded by 91% over a 202-hour incubation period by two bacterial strains isolated from heavily polluted soil. cdc.gov The initial step in the aerobic degradation of chlorinated benzenes often involves dioxygenation of the aromatic ring, catalyzed by dioxygenase enzymes. nih.gov
Under anaerobic conditions , particularly methanogenic conditions, the reductive dechlorination of trichlorobenzenes has been observed. cdc.govnih.gov This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners such as dichlorobenzenes and monochlorobenzene. cdc.govnih.gov For 1,3,5-trichlorobenzene, this would proceed via 1,3-dichlorobenzene (B1664543) to monochlorobenzene. nih.gov The reported half-life for 1,3,5-trichlorobenzene in an acclimated anaerobic sediment slurry was approximately 35 days. nih.gov
The propoxy group of this compound may influence its bioavailability and the specific microbial pathways involved in its degradation compared to 1,3,5-trichlorobenzene.
Identification of Metabolites and Persistence of Chlorinated Intermediates
The primary metabolites from the anaerobic degradation of 1,3,5-trichlorobenzene are 1,3-dichlorobenzene and monochlorobenzene. nih.gov These less chlorinated intermediates are generally more amenable to further degradation. However, the persistence of chlorinated intermediates can be a concern, as they may also exhibit toxicity.
In the aerobic degradation of other trichlorobenzene isomers, chlorinated catechols are common intermediates. ajol.info For example, the degradation of 1,3-dichlorobenzene proceeds via 3,5-dichlorocatechol. nih.gov These catechols can then undergo ring cleavage. The persistence of such chlorinated intermediates from the potential degradation of this compound would depend on the ability of the microbial community to further metabolize them.
Sorption and Leaching Behavior in Soil and Sediment Matrices
The sorption of this compound to soil and sediment is a critical process that influences its mobility and bioavailability. The tendency of a chemical to sorb is often estimated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc).
For 1,3,5-trichlorobenzene, reported log Koc values are around 3.69, indicating a strong tendency to adsorb to organic matter in soil and sediment. cdc.gov This strong sorption behavior limits its potential to leach into groundwater. who.inttpsgc-pwgsc.gc.ca It is expected that this compound, with its additional hydrophobic propoxy group, would exhibit similar or even stronger sorption characteristics.
The following table summarizes the soil adsorption coefficients (Koc) for trichlorobenzene isomers, providing an indication of the expected behavior of this compound.
| Compound | Log Koc | Reference |
| 1,2,3-Trichlorobenzene | 3.21 | cdc.gov |
| 1,2,4-Trichlorobenzene | 4.03 | cdc.gov |
| 1,3,5-Trichlorobenzene | 3.69 | cdc.gov |
This interactive table provides data for structurally related compounds to infer the potential behavior of this compound.
Due to its expected strong sorption, the leaching of this compound through the soil profile into groundwater is likely to be limited. who.inttpsgc-pwgsc.gc.ca
Volatilization and Atmospheric Transport Processes
Volatilization from soil and water surfaces is an important environmental fate process for trichlorobenzenes. cdc.govtpsgc-pwgsc.gc.ca Once in the atmosphere, these compounds exist primarily in the vapor phase and can be subject to long-range atmospheric transport. cdc.gov The estimated atmospheric half-life of 16 days for 1,3,5-trichlorobenzene suggests a moderate potential for transport away from source areas. cdc.gov
The rate of volatilization from water is influenced by the compound's Henry's Law constant. For trichlorobenzenes, volatilization from water surfaces is considered a significant removal process, although adsorption to suspended solids and sediment can reduce the rate. cdc.gov The addition of the propoxy group to the trichlorobenzene structure may alter its vapor pressure and Henry's Law constant, thereby influencing its volatilization rate. However, it is still expected to be a volatile compound.
Applications of 1,3,5 Trichloro 2 Propoxybenzene As a Chemical Intermediate and Functional Material
Role as a Building Block in the Synthesis of Complex Organic Molecules and Derivatives
1,3,5-Trichloro-2-propoxybenzene serves as a valuable chemical intermediate in the field of organic synthesis for constructing more complex molecules and derivatives. Its structure allows for a variety of chemical transformations, making it a versatile starting point for synthesizing specialized ethers and other functionalized compounds. The reactivity of the molecule is influenced by both the electron-withdrawing chlorine atoms and the electron-donating propoxy group, which can activate the benzene (B151609) ring towards certain reactions.
The compound can undergo several types of reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic substitution, leading to a diverse range of derivatives.
Oxidation Reactions: The propoxy group is susceptible to oxidation, which can convert it into corresponding aldehydes or carboxylic acids, introducing new functionalities to the molecule.
Reduction Reactions: The chlorine atoms can be selectively removed through reduction, yielding less chlorinated benzene derivatives.
The synthesis of its precursor, 1,3,5-trichlorobenzene (B151690), is well-established and often starts from aniline (B41778). niscpr.res.inepa.gov This precursor is then used to create more complex molecules, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a thermally stable explosive, through nitration and amination steps. niscpr.res.inepa.gov The synthetic pathways used for these related compounds illustrate the potential for this compound to serve as a foundational structure for creating advanced materials.
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Substitution | Replacement of chlorine atoms with nucleophiles (e.g., hydroxide (B78521) ions). | Hydroxylated derivatives | |
| Oxidation | Oxidation of the propoxy group. | Aldehydes or carboxylic acids | |
| Reduction | Removal of chlorine atoms. | Less chlorinated benzene derivatives |
Investigation as a Component in Material Science Applications (e.g., polymers, specialized solvents)
While direct research into this compound for material science applications is not extensively documented, the properties of its structural analogs suggest significant potential. Its precursor, 1,3,5-trichlorobenzene, is utilized as an industrial solvent. nih.gov The physical properties of chlorinated aromatic compounds make them suitable for such roles.
Furthermore, related benzene derivatives with ether linkages are key components in polymer chemistry. For instance, 1,3,5-Tris(2,3-epoxypropoxy)benzene is a crucial compound in the manufacturing of epoxy resins, coatings, and adhesives due to its highly reactive epoxy groups that facilitate cross-linking in polymer production. ontosight.ai These applications in high-performance materials like fiber-reinforced composites for the aerospace and automotive industries highlight the potential utility of the core aryl ether structure. ontosight.ai Given these precedents, this compound is a candidate for investigation in the development of new polymers or as a specialized solvent where its specific combination of chlorination and ether functionality could provide unique properties.
Research into Functional Properties: e.g., Contribution to Flame Retardant Systems
Halogenated compounds are widely recognized for their flame-retardant properties, and research in this area points to the potential of this compound. The precursor, 1,3,5-trichlorobenzene, is known to be used as a chemical intermediate for flame retardants. nih.gov The presence of chlorine in the molecular structure of this compound suggests it could contribute to flame retardancy by interfering with the combustion cycle in the gas phase.
Modern flame-retardant research often focuses on synergistic systems that combine different elements to enhance performance. For example, compounds that incorporate both phosphorus groups (like DOPO derivatives) and triazine rings have shown excellent flame-retardant capabilities in epoxy resins. researchgate.net The aromatic structure of this compound makes it a potential component to be integrated into such advanced, halogen-containing flame-retardant systems, possibly in conjunction with phosphorus or nitrogen-based compounds to achieve superior fire safety in materials. researchgate.net
Exploration of Use in Specialty Chemical Formulations (e.g., dielectric fluids, heat transfer fluids)
The unique properties of chlorinated aromatic hydrocarbons make them suitable for use in specialty chemical formulations. A notable application for the closely related compound, 1,3,5-trichlorobenzene, is as a component in dielectric fluids. nih.gov Dielectric fluids are electrical insulators used in high-voltage applications like transformers and capacitors, where they also serve as coolants.
The high thermal stability and electrical resistivity characteristic of chlorinated benzenes suggest that this compound could also be explored for these applications. The addition of the propoxy group might modify its physical properties, such as viscosity, boiling point, and dielectric constant, potentially offering advantages over existing fluids. This makes it a candidate for research and development in the formulation of new dielectric or heat transfer fluids for specialized industrial uses. nih.govbldpharm.com
Development of Novel Functional Materials Incorporating Halogenated Aryl Ether Motifs
The halogenated aryl ether motif is a key structural element in the development of novel functional materials, ranging from pharmaceuticals to advanced polymers. The synthesis of new molecules containing this motif is an active area of chemical research. For example, methods have been developed for creating aryl α,α-difluoroethyl ethers, which are considered a novel structural motif in organic chemistry with potential applications in creating new building blocks for various materials. nih.gov
The trifluoromethoxy group, another halogenated ether functionality, is of particular interest in medicinal chemistry for its ability to enhance properties like metabolic stability and lipophilicity in drug candidates. mdpi.com The development of reagents and methods to incorporate such groups into aromatic systems is a significant focus of research. mdpi.com The structural features of this compound, combining both chlorine and an ether linkage on an aromatic ring, place it within this important class of compounds. Further research into its unique reactivity and properties could lead to the development of new functional materials with tailored characteristics for a wide array of applications.
Advanced Analytical Methodologies for Detection and Quantification of 1,3,5 Trichloro 2 Propoxybenzene in Research Matrices
Gas Chromatography (GC) Based Techniques for Separation and Detection
Gas chromatography (GC) stands as a cornerstone for the analysis of semi-volatile organic compounds like 1,3,5-Trichloro-2-propoxybenzene. nih.gov Its high resolution and sensitivity make it ideal for separating complex mixtures and detecting trace levels of the analyte. nih.gov
GC with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds. ufl.edu The FID detector operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the amount of carbon atoms in the analyte. ufl.educhromatographyonline.com This makes it a mass-sensitive detector with a wide linear range.
For the analysis of chlorinated benzenes, GC-FID provides reliable quantification, especially at higher concentrations. tandfonline.com The separation is typically achieved on a capillary column with a stationary phase suitable for nonpolar to moderately polar compounds. A temperature-programmed oven is used to ensure good separation and peak shape for all isomers. tandfonline.com
Table 1: Illustrative GC-FID Operating Parameters for Chlorinated Hydrocarbon Analysis
| Parameter | Value |
|---|---|
| Column Type | Thick film megabore column with 35% phenyl methyl silicone |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature 120 °C (1 min hold), ramp at 15 °C/min to 200 °C (1 min hold), then 5 °C/min to 300 °C (10 min hold) |
This table provides a general example of parameters that could be adapted for the analysis of this compound. Specific method development and validation would be required.
GC with Electron Capture Detection (ECD)
The electron capture detector (ECD) is exceptionally sensitive to electrophilic compounds, particularly those containing halogens, making it an ideal choice for the trace analysis of chlorinated compounds like this compound. nih.govthermofisher.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a standing current. usgs.gov When an electronegative analyte passes through the detector, it captures electrons, causing a decrease in the current that is measured as a peak.
GC-ECD is significantly more sensitive than FID for halogenated compounds and is often used for environmental monitoring where very low detection limits are required. thermofisher.comnih.gov The use of a dual-column system can provide confirmation of the analyte's identity by comparing retention times on two different stationary phases. epa.gov
Table 2: Typical GC-ECD Parameters for Organochlorine Pesticide Analysis
| Parameter | Value |
|---|---|
| Column Type | TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 320 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Makeup Gas | Nitrogen |
| Oven Program | Initial 100 °C (1 min hold), ramp at 20 °C/min to 180 °C, ramp at 5 °C/min to 270 °C, ramp at 20 °C/min to 320 °C (2 min hold) |
This table presents common parameters for organochlorine analysis that can be optimized for this compound.
GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, providing both qualitative and quantitative information about the analyte. epa.gov As the separated compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). docbrown.info
The mass spectrum of a compound is a unique fingerprint that allows for its definitive identification. docbrown.info For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the propoxy group or chlorine atoms. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) provides an additional layer of confirmation, as fragments containing chlorine will appear as clusters of peaks. docbrown.info
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of an analyte. nih.gov This capability is particularly valuable for differentiating between compounds with the same nominal mass but different elemental formulas.
In the context of this compound, HRMS can be used for isotopic fingerprinting. arxiv.org By precisely measuring the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition), it is possible to obtain information about the origin and transformation processes of the compound. arxiv.orgnih.gov The characteristic isotopic pattern of the three chlorine atoms in this compound would be clearly resolved and accurately measured by HRMS, aiding in its unambiguous identification. researchgate.net
For enhanced sensitivity and selectivity in complex matrices, selected ion monitoring (SIM) and multiple reaction monitoring (MRM) are powerful techniques used with GC-MS.
In SIM mode , the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. oup.comchemrxiv.org This increases the dwell time on the selected ions, significantly improving the signal-to-noise ratio and lowering detection limits. chemrxiv.org
MRM , typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity. thermofisher.com The first quadrupole selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The third quadrupole then selects a specific product ion for detection. nih.gov This two-stage mass filtering process drastically reduces background noise and matrix interferences, making it the gold standard for quantitative analysis of trace compounds in complex samples. thermofisher.com
Table 3: Hypothetical SIM and MRM Parameters for this compound
| Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| SIM | 238, 240, 242 (Molecular ion cluster) | - |
| MRM | 238 | [Fragment 1], [Fragment 2] |
| MRM | 240 | [Fragment 1], [Fragment 2] |
This table illustrates the principle of SIM and MRM. The specific fragment ions for MRM would need to be determined through experimental analysis of this compound.
Comprehensive Sample Preparation and Extraction Methodologies for Diverse Environmental and Material Matrices
The successful analysis of this compound is highly dependent on the effectiveness of the sample preparation and extraction methodology. The goal is to isolate the analyte from the matrix and concentrate it to a level suitable for instrumental analysis. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov For chlorinated benzenes, solvents like hexane (B92381) or dichloromethane (B109758) are commonly used. tandfonline.comnih.gov While effective, LLE can be time-consuming and require large volumes of organic solvents. chromatographyonline.com
Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. chromatographyonline.comthermofisher.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. thermofisher.com For chlorinated compounds, C18-bonded silica (B1680970) is a common sorbent choice. nih.gov
The choice of extraction method depends on the specific matrix (e.g., water, soil, biological tissue) and the required detection limits. For complex matrices like sediment, a multi-step cleanup process involving techniques like gel permeation chromatography may be necessary to remove interferences before GC analysis. usgs.gov Other extraction techniques that have been applied to similar compounds include ultrasonic-assisted extraction and Soxhlet extraction. oup.com
Table 4: Comparison of Extraction Methodologies for Chlorinated Organics
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | High recovery for many compounds. nih.gov | Time-consuming, large solvent volumes, emulsion formation. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. thermofisher.com | Reduced solvent use, high concentration factors, automation potential. chromatographyonline.comthermofisher.com | Sorbent-analyte interactions can be complex, potential for matrix effects. |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. nih.gov | Solvent-free, simple, integrates sampling and extraction. nih.gov | Fiber fragility, limited sample volume, matrix effects. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a solvent. oup.com | Exhaustive extraction, well-established. | Time-consuming, large solvent volumes, thermal degradation of analytes. |
Solid-Phase Microextraction (SPME) for Aqueous Samples
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of semi-volatile organic compounds like this compound from aqueous matrices. sigmaaldrich.com The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com
For a compound like this compound, a non-polar fiber coating is most appropriate due to the compound's hydrophobicity. A commonly used fiber for similar analytes is polydimethylsiloxane (B3030410) (PDMS). thermofisher.com The selection of the fiber coating is critical and depends on the analyte's polarity and volatility.
The extraction efficiency of SPME can be influenced by several factors, including:
Extraction Mode: Both direct immersion (DI) and headspace (HS) SPME can be employed. For semi-volatile compounds like this compound, HS-SPME is often preferred as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. sigmaaldrich.com
Sample Agitation: Agitation of the sample, for instance, through stirring or sonication, enhances the mass transfer of the analyte to the fiber, thus reducing the time required to reach equilibrium.
Addition of Salt: Increasing the ionic strength of the aqueous sample by adding a salt, such as sodium chloride, can decrease the solubility of hydrophobic compounds like this compound, thereby promoting their partitioning into the headspace and onto the SPME fiber.
Temperature and Time: Both extraction temperature and time need to be optimized to ensure efficient and reproducible extraction. Higher temperatures can increase the vapor pressure of the analyte but may decrease the partitioning coefficient.
Table 1: Illustrative SPME Conditions for the Analysis of Trichlorobenzenes in Water (Analogous Application)
| Parameter | Condition |
| Fiber Coating | Polydimethylsiloxane (PDMS), 100 µm |
| Extraction Mode | Headspace (HS) |
| Sample Volume | 10 mL |
| Salt Addition | 2.5 g NaCl |
| Equilibration Temperature | 60°C |
| Equilibration Time | 15 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250°C |
| Desorption Time | 2 min |
This table presents typical conditions for the analysis of trichlorobenzenes, which would serve as a starting point for method development for this compound.
Solid-Phase Extraction (SPE) for Enrichment and Matrix Cleanup
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices. nih.gov For the analysis of this compound, SPE serves the dual purpose of enriching the analyte to detectable levels and removing interfering matrix components. diva-portal.org
The selection of the sorbent material is crucial for effective SPE. Given the non-polar nature of this compound, a reversed-phase sorbent such as C18-bonded silica is a suitable choice. The general steps involved in an SPE procedure are:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading: The sample is passed through the sorbent bed. Hydrophobic compounds like this compound are retained on the non-polar sorbent.
Washing: The sorbent is washed with a weak solvent (e.g., water or a water-methanol mixture) to remove polar interferences.
Elution: The analyte of interest is eluted from the sorbent using a small volume of a strong, non-polar organic solvent (e.g., hexane or dichloromethane).
The resulting eluate is a concentrated and cleaned-up solution of the analyte, which can then be further concentrated and analyzed by chromatography.
Table 2: Generic SPE Protocol for Chlorinated Hydrocarbons in Aqueous Samples
| Step | Solvent/Solution | Purpose |
| Sorbent | C18-bonded Silica (500 mg) | Analyte Retention |
| Conditioning | 5 mL Methanol, followed by 5 mL Deionized Water | Sorbent Activation |
| Sample Loading | Up to 1 L of aqueous sample | Analyte Adsorption |
| Washing | 5 mL 5% Methanol in Water | Removal of Polar Interferences |
| Elution | 5 mL Dichloromethane | Analyte Recovery |
This table outlines a general procedure that would require optimization for the specific analysis of this compound.
Automated Solvent Extraction and Clean-up Procedures
ASE utilizes conventional organic solvents at elevated temperatures and pressures to increase the efficiency of the extraction process. thermofisher.com The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for safe operation above its boiling point. For a compound like this compound, a non-polar or moderately polar solvent system, such as hexane/acetone or dichloromethane/acetone, would be effective.
Modern automated systems can integrate the extraction and cleanup steps. This can be achieved by packing the extraction cell with the sample and adsorbent materials like silica gel or Florisil. As the solvent passes through the cell, the analytes are extracted from the sample, and interfering compounds are simultaneously retained by the adsorbent, yielding a cleaner extract. nih.gov
High-Resolution Passive Profiling for Spatially Resolved Contaminant Mapping in Environmental Systems
High-Resolution Passive Profiling (HRPP) is an advanced in-situ sampling technique used to obtain detailed, spatially resolved concentration profiles of contaminants in sediment and soil porewater. dtic.mil This methodology is particularly valuable for understanding the distribution and bioavailability of hydrophobic organic contaminants like this compound at the sediment-water interface. nih.govnih.gov
HRPP samplers typically consist of a probe containing a series of isolated sampling cells or a continuous sorbent material, such as a polydimethylsiloxane (PDMS) fiber, which is inserted directly into the sediment. dtic.mil The hydrophobic analytes in the porewater partition into the sampler's sorbent phase over a period of days to weeks, reaching equilibrium or a time-integrated concentration. After retrieval, the sampler is sectioned, and the sorbent from each section is solvent-extracted and analyzed, providing a high-resolution vertical concentration profile of the contaminant.
This technique offers a minimally disruptive approach to sampling, providing valuable data on contaminant gradients that are critical for assessing fate and transport, as well as the efficacy of remediation efforts. dtic.mil
Chromatographic Separation Optimization: Column Chemistry, Temperature Programming, and Flow Rate Control
Gas chromatography (GC) is the primary technique for the separation and analysis of semi-volatile chlorinated compounds like this compound. Optimization of the chromatographic conditions is essential to achieve good resolution, peak shape, and analysis time.
Column Chemistry: The choice of the GC capillary column is critical. For the separation of non-polar to moderately polar compounds, a low to mid-polarity stationary phase is generally used. A common choice would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). For complex mixtures containing isomers, a more polar column, such as one with a (50%-phenyl)-methylpolysiloxane or a cyanopropylphenyl-dimethylpolysiloxane phase, may be necessary to achieve baseline separation. researchgate.netresearchgate.net
Temperature Programming: An optimized oven temperature program is crucial for the efficient separation of analytes with a range of boiling points. A typical program starts at a relatively low temperature to allow for the separation of more volatile compounds, followed by a gradual ramp to a higher temperature to elute less volatile compounds like this compound in a reasonable time with good peak shape. mdpi.com
Flow Rate Control: The flow rate of the carrier gas (usually helium or hydrogen) affects both the separation efficiency and the analysis time. The optimal flow rate is typically determined by constructing a van Deemter plot, which relates the theoretical plate height to the average linear velocity of the carrier gas. Modern GC systems with electronic pneumatic control allow for precise and reproducible control of the flow rate.
Table 3: Example GC-MS Parameters for the Analysis of Trichlorobenzenes (Analogous Application)
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| MS Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
This table provides a typical set of GC-MS parameters that would serve as a foundation for developing a method for this compound.
Rigorous Method Validation: Precision, Accuracy, Limits of Detection and Quantification, and Matrix Effects
A rigorous method validation is essential to ensure that the analytical data generated are reliable and fit for purpose. The key validation parameters, as often stipulated by regulatory guidelines, include precision, accuracy, limits of detection (LOD) and quantification (LOQ), and the assessment of matrix effects. epa.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.
Accuracy: Accuracy is the closeness of the mean of a set of results to the actual or accepted true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is determined.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. epa.gov These are typically determined by analyzing a series of low-concentration standards or spiked samples.
Matrix Effects: The sample matrix can sometimes enhance or suppress the analytical signal, leading to inaccurate results. Matrix effects are evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte). If significant matrix effects are observed, the use of matrix-matched calibration or an internal standard (ideally, a stable isotope-labeled version of the analyte) is necessary to compensate for these effects.
Table 4: Method Validation Performance Criteria for Chlorinated Hydrocarbon Analysis (Illustrative)
| Parameter | Acceptance Criteria |
| Precision (RSD) | < 15% |
| Accuracy (% Recovery) | 70-130% |
| Linearity (R²) | > 0.995 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
This table presents common acceptance criteria used in the validation of analytical methods for chlorinated hydrocarbons. epa.gov
Future Research Directions and Unexplored Avenues for 1,3,5 Trichloro 2 Propoxybenzene
Development of Novel Catalytic Systems for Sustainable Synthesis and Transformation
The synthesis of sterically hindered aryl ethers like 1,3,5-Trichloro-2-propoxybenzene presents a significant challenge. Traditional methods such as the Williamson ether synthesis often falter due to the steric hindrance and the electron-withdrawing nature of the chloro substituents, which deactivates the aromatic ring towards nucleophilic substitution. Future research should focus on the development of advanced catalytic systems that can overcome these hurdles, emphasizing sustainability and efficiency.
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. cam.ac.ukresearchgate.net Recent advancements in ligand design and catalyst development have enabled the synthesis of increasingly complex and sterically congested ethers under milder conditions. researchgate.net Future investigations could explore the application of these modern catalytic systems to the synthesis of this compound. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be highly effective. tandfonline.comnih.gov Similarly, copper-catalyzed Ullmann-type couplings, perhaps utilizing more effective and economical ligands like picolinic acid, warrant investigation for their potential to facilitate the propoxylation of 1,3,5-trichlorobenzene (B151690). cam.ac.ukresearchgate.net
A key research direction would be to perform comparative studies of different catalytic systems to optimize reaction conditions such as temperature, solvent, base, and catalyst loading. The goal would be to develop a high-yield, scalable, and sustainable synthesis protocol. An illustrative comparison of potential catalytic approaches is presented in Table 1.
Table 1: Illustrative Comparison of Potential Catalytic Systems for Hindered Aryl Ether Synthesis
| Catalyst System | Ligand Type | Potential Advantages | Research Focus |
|---|---|---|---|
| Palladium(0) | Bulky Phosphines (e.g., XPhos) | High activity, good for hindered substrates | Ligand screening, optimization of base and solvent |
| Palladium(II) | N-Heterocyclic Carbenes (NHCs) | High stability, robust against harsh conditions | Synthesis of tailored NHC ligands, catalyst loading reduction |
| Copper(I) | Picolinic Acid / Diamines | Low cost, mild reaction conditions | Exploration of various copper sources and ligand scaffolds |
Beyond its synthesis, the transformation of this compound using novel catalysts is another fertile research area. Catalytic dehalogenation could provide a pathway to less chlorinated analogues, while selective functionalization at the remaining C-H position on the ring could be achieved through C-H activation catalysis, opening the door to a wide range of new derivatives.
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Reactivity and Properties
The vast chemical space of functionalized aromatic compounds makes exhaustive experimental investigation impractical. Machine learning (ML) and artificial intelligence (AI) offer a powerful alternative for predicting the chemical reactivity and physicochemical properties of molecules like this compound and its hypothetical derivatives.
Recent studies have demonstrated the successful application of ML models, such as random forests and extreme gradient boosting, to predict the properties of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and their chlorinated analogues. rsc.orgchadsprep.commdpi.com These models use molecular descriptors (e.g., topological indices, quantum chemical parameters) to build quantitative structure-property relationships (QSPR). tandfonline.comrsc.org Future research could focus on developing a specialized ML model trained on a dataset of halogenated aromatic ethers. Such a model could predict key properties for this compound and its analogues, including:
Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack, and the activation energies for various reactions.
Physicochemical Properties: Estimating solubility, boiling point, vapor pressure, and partition coefficients.
Toxicity and Environmental Fate: Predicting potential bioaccumulation and degradation pathways. chadsprep.com
A hypothetical workflow for this research is outlined in Table 2. The development of such predictive tools would significantly accelerate the discovery of new functional molecules by allowing for in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation. bohrium.comresearchgate.netnih.gov
Table 2: Workflow for ML-Driven Prediction of Properties for this compound Analogues
| Step | Action | Tools / Methods | Desired Outcome |
|---|---|---|---|
| 1. Data Curation | Compile a database of known halogenated aromatic ethers and their experimental properties. | Literature mining, chemical databases. | A structured dataset for model training. |
| 2. Descriptor Calculation | Compute a wide range of molecular descriptors for each compound in the dataset. | Quantum chemistry software, RDKit, Mordred. | A feature matrix representing the chemical space. |
| 3. Model Training | Train various ML algorithms on the curated dataset to establish QSPR. | Scikit-learn, TensorFlow, PyTorch. | A predictive model with high accuracy and robustness. |
| 4. Virtual Screening | Generate a virtual library of this compound analogues and use the trained model to predict their properties. | In-house scripts, cheminformatics toolkits. | A ranked list of candidate molecules with desired characteristics. |
Investigations into Supramolecular Assembly and Material Self-Organization
Supramolecular chemistry explores the non-covalent interactions that govern molecular self-assembly into ordered, functional structures. rsc.org For a molecule like this compound, with its combination of a polar ether linkage, a π-electron system, and electrophilic chlorine atoms, several non-covalent interactions could drive self-organization. These include:
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on adjacent molecules. This is a highly directional interaction that is increasingly used in crystal engineering. researchgate.netrsc.orgias.ac.inmdpi.com
π-π Stacking: The aromatic rings can stack on top of each other, driven by van der Waals forces.
C-H···π and C-H···O Interactions: The hydrogen atoms of the propoxy group and the benzene (B151609) ring can interact with the π-system and the oxygen atom of neighboring molecules, respectively.
Future research should focus on elucidating the supramolecular behavior of this compound. This would involve crystallizing the compound and analyzing its solid-state structure using X-ray diffraction to identify the dominant intermolecular interactions. nih.gov Computational modeling could complement these experimental studies by calculating the energies of different packing arrangements and intermolecular contacts. cam.ac.ukmdpi.com
A particularly intriguing avenue is the investigation of how modifying the molecular structure affects self-assembly. By creating functional analogues (as discussed in the next section), it may be possible to program the molecule to form specific supramolecular architectures, such as 1D fibers, 2D sheets, or porous networks. bohrium.comresearcher.life For example, introducing a hydrogen-bond donor or acceptor group could lead to the formation of complex, interwoven structures stabilized by a combination of hydrogen and halogen bonds. mdpi.com Understanding and controlling these self-assembly processes could lead to the development of new materials with tailored properties for applications in electronics, sensing, or catalysis.
Exploration of Functional Analogues with Tunable Physicochemical Characteristics
The structure of this compound serves as a scaffold that can be systematically modified to tune its physicochemical properties. The creation of functional analogues is a cornerstone of materials science and drug discovery, allowing for the optimization of a molecule for a specific application.
Future research should explore the synthesis and characterization of a library of analogues where the substituents on the benzene ring are varied. This would establish clear structure-property relationships. researchgate.net Key modifications could include:
Varying the Alkoxy Chain: Replacing the propoxy group with other alkoxy groups (e.g., methoxy (B1213986), butoxy, or more complex chains with additional functional groups) would alter the molecule's solubility, steric profile, and potential for intermolecular interactions.
Introducing Other Functional Groups: Replacing a chlorine atom with groups such as cyano (-CN), nitro (-NO₂), or amino (-NH₂) would dramatically alter the molecule's electronic and hydrogen-bonding capabilities.
Table 3 presents a hypothetical series of functional analogues and the expected impact of the modifications on key properties. By systematically synthesizing and analyzing such compounds, a deep understanding of the structure-property relationships for this class of molecules can be developed, enabling the rational design of new materials with precisely controlled characteristics.
Table 3: Hypothetical Functional Analogues and Their Potential Tunable Properties
| Analogue Name | Structural Modification | Expected Impact on Properties | Potential Research Application |
|---|---|---|---|
| 1,3,5-Tribromo-2-propoxybenzene | Cl replaced by Br | Stronger halogen bonding, higher density | Crystal engineering, development of dense materials |
| 1,3-Dichloro-5-iodo-2-propoxybenzene | One Cl replaced by I | Highly directional halogen bonding (I > Cl) | Anisotropic material design |
| 1,3,5-Trichloro-2-(3-hydroxypropoxy)benzene | -OH group on propoxy chain | Increased polarity, hydrogen bonding capability | Supramolecular assembly, solubility modulation |
| 4-Amino-2,6-dichloro-1-propoxybenzene | One Cl replaced by NH₂ | Introduction of a hydrogen bond donor, altered electronics | Synthesis of dyes, pharmaceutical intermediates |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The optimization of chemical reactions, particularly complex catalytic processes, benefits immensely from real-time monitoring. In-situ spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses, providing valuable mechanistic insights and enabling precise process control. ias.ac.in
Future research on the synthesis and transformation of this compound should incorporate advanced spectroscopic probes. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for this purpose as they are non-destructive and can be performed directly in the reaction vessel using immersion probes. rsc.org
For example, during the catalytic synthesis of this compound, in-situ spectroscopy could be used to:
Determine Reaction Kinetics: By monitoring the disappearance of the starting material (e.g., 1,3,5-trichlorobenzene) and the appearance of the product, precise reaction rates can be determined under various conditions. rsc.org
Identify Intermediates: Spectroscopic signatures of transient catalytic intermediates might be observable, providing direct evidence for the reaction mechanism. mdpi.com
Optimize Reaction Endpoints: Real-time monitoring allows for the reaction to be stopped precisely when it is complete, preventing the formation of byproducts and maximizing yield and purity. rsc.org
Coupling these spectroscopic techniques with automated reaction platforms would enable high-throughput experimentation, rapidly screening a wide range of catalysts and conditions to identify the optimal parameters for the synthesis or transformation of this compound. This data-rich approach would accelerate the development of robust and efficient chemical processes.
Q & A
Q. What analytical techniques are recommended for detecting 1,3,5-Trichlorobenzene in environmental samples?
Use gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., 1,3,5-Trichlorobenzene-d3) to correct for matrix effects and improve quantification accuracy. Calibration curves should span 0.1–100 µg/L, with detection limits validated using EPA Method 8270 .
Q. What are the critical storage conditions for maintaining 1,3,5-Trichlorobenzene stability?
Store at 0–6°C in airtight, amber glass containers to prevent photodegradation and volatilization. Stability studies show <2% degradation over 12 months under these conditions .
Q. What safety protocols are essential when handling 1,3,5-Trichlorobenzene in laboratory settings?
Follow SDS guidelines: use nitrile gloves, fume hoods, and eye protection. For spills, neutralize with activated carbon and dispose of waste via incineration (≥1,200°C) in compliance with local regulations .
Advanced Research Questions
Q. How can co-elution challenges with structurally similar contaminants (e.g., 1,2,3-Trichlorobenzene) be resolved during GC analysis?
Implement tandem-column GC (e.g., DB-5ms + Rxi-17Sil MS) or high-resolution mass spectrometry (HRMS) to differentiate compounds via retention indices and exact mass (<5 ppm error). Confirm peak identity using isotopic patterns of deuterated analogs .
Q. What methodology validates the purity of deuterated 1,3,5-Trichlorobenzene-d3 for isotopic dilution assays?
Combine nuclear magnetic resonance (NMR) for structural confirmation (≥99% deuterium incorporation) and GC-MS to verify chemical purity (≥98%). Purity thresholds must align with ISO/IEC 17043 standards for reference materials .
Q. How should stability studies for 1,3,5-Trichlorobenzene be designed under varying pH and temperature conditions?
Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-QTOF-MS. Compare results to ICH Q1A(R2) guidelines .
Q. What statistical approaches resolve contradictions in environmental persistence data across studies?
Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Validate outliers via sensitivity analysis and confirm findings through controlled laboratory simulations (e.g., OECD 307 biodegradation tests) .
Methodological Notes
- Isotopic Labeling : Deuterated standards (e.g., 1,3,5-Trichlorobenzene-d3) are critical for minimizing matrix interference in trace analysis .
- Regulatory Compliance : Waste disposal must adhere to Article 31 of EC 1907/2006, prioritizing incineration over landfill to mitigate bioaccumulation risks .
- Data Validation : Cross-reference analytical results with CAS Common Chemistry (RN 108-70-3) and EPA DSSTox (DTXSID301245610) databases for structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
